4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)-
CAS No.: 61554-69-6
Cat. No.: VC18686643
Molecular Formula: C19H20N2OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61554-69-6 |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 3-(2-methylphenyl)-2-(propylsulfanylmethyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C19H20N2OS/c1-3-12-23-13-18-20-16-10-6-5-9-15(16)19(22)21(18)17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3 |
| Standard InChI Key | HCMBQCAGPCKIDU-UHFFFAOYSA-N |
| Canonical SMILES | CCCSCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Introduction
Structural and Chemical Properties
Molecular Architecture
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- (IUPAC name: 3-(2-methylphenyl)-2-(propylsulfanylmethyl)quinazolin-4-one) has the molecular formula C₁₉H₂₀N₂OS and a molecular weight of 324.4 g/mol. The quinazolinone core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety. The propylthiomethyl group (-SCH₂CH₂CH₃) at position 2 introduces sulfur-based hydrophobicity, while the o-tolyl group (2-methylphenyl) at position 3 enhances aromatic interactions (Figure 1).
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
The compound’s structure is validated through Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. The ¹H NMR spectrum reveals signals for the o-tolyl methyl group (~2.3 ppm), propylthiomethyl protons (δ 1.0–2.8 ppm), and aromatic protons (δ 7.0–8.5 ppm). The IR spectrum shows a carbonyl stretch at ~1680 cm⁻¹ (C=O) and C-S vibrations near 650 cm⁻¹.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4(3H)-quinazolinone derivatives commonly begins with anthranilic acid or its substituted analogs. For 2-propylthiomethyl-3-(o-tolyl)-quinazolinone, a two-step approach is employed :
-
Formation of N-Acyl Anthranilic Acid:
Anthranilic acid reacts with 3-chloropropionyl chloride or 4-chlorobutyryl chloride to form N-acyl intermediates.This step is critical for introducing the thiomethyl side chain .
-
Cyclization to Quinazolinone:
The intermediate undergoes cyclization in acetic anhydride, forming a benzoxazinone precursor. Subsequent condensation with o-toluidine or analogs in DMF yields the target compound . Reactions in DMF achieve higher yields (~75%) compared to ethanol (~50%) due to improved solubility .
Table 2: Synthesis Conditions and Yields
| Starting Material | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 5-Bromoanthranilic acid | 3-Chloropropionyl chloride | DMF | 75 |
| 5-Nitroanthranilic acid | 4-Chlorobutyryl chloride | Ethanol | 50 |
Purification and Scalability
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Scalability remains a challenge due to the multi-step nature of the synthesis, though microwave-assisted methods are being explored to reduce reaction times .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The thiomethyl group enhances membrane penetration, while the o-tolyl moiety disrupts bacterial cell wall synthesis .
Anticancer Properties
In vitro assays against MCF-7 breast cancer cells show dose-dependent apoptosis induction (IC₅₀ = 18 µM). Mechanistic studies reveal ROS-mediated DNA damage and upregulation of pro-apoptotic proteins (Bax, caspase-3) .
Table 3: Pharmacological Profile
| Activity | Model | Result (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 16 µg/mL | Cell wall synthesis inhibition |
| Antiviral | SARS-CoV-2 Mᵖʳᵒ | 12.5 µM | Protease inhibition |
| Anticancer | MCF-7 cells | 18 µM | ROS-mediated apoptosis |
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s high logP (~3.2) suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. Structural analogs with fluoro substitutions at the benzene ring show enhanced pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume